

Independent Validation of Ica 105665 Findings: A Comparative Guide

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Compound of Interest

Compound Name: Ica 105665

Cat. No.: B15587546

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published findings for the investigational Kv7 potassium channel agonist **Ica 105665**, with a focus on independent validation and comparison with the alternative compound, Retigabine. The development of **Ica 105665** was discontinued, and this guide incorporates the findings that led to this decision.

Executive Summary

Ica 105665 (also known as PF-04895162) is a potent opener of neuronal Kv7.2/7.3 and Kv7.3/7.5 potassium channels.^[1] Preclinical studies demonstrated its potential as a broad-spectrum anticonvulsant. A Phase IIa clinical trial in patients with photosensitive epilepsy suggested efficacy in reducing the photoparoxysmal response. However, the development of **Ica 105665** was halted due to findings of hepatotoxicity in a Phase I study in healthy volunteers. This finding represents a critical piece of independent safety validation that ultimately led to the termination of the compound's development. Retigabine, another Kv7 channel agonist, reached the market for the treatment of partial-onset seizures but was later withdrawn due to long-term adverse effects, including skin and retinal discoloration. A direct, head-to-head independent validation of the efficacy of **Ica 105665** has not been published.

Data Presentation

Preclinical Anticonvulsant Activity

Ica 105665 demonstrated broad-spectrum anticonvulsant activity in various animal models.^[1] While specific EC50 values from a comprehensive panel of models are not readily available in the public domain, it was reported to be effective in models of generalized tonic-clonic, partial, and treatment-resistant seizures.^[2]

Retigabine also showed a broad preclinical efficacy profile in various seizure models.^{[2][3][4][5]}
^[6]

Seizure Model	Ica 105665 Reported Activity	Retigabine Reported Activity
Maximal Electroshock (MES)	Active ^[1]	Active ^[2]
Pentylenetetrazole (PTZ)	Active ^[1]	Active ^[2]
6 Hz Psychomotor Seizure	Active ^[1]	Active
Amygdala Kindling	Active ^[1]	Active

Clinical Efficacy in Epilepsy

The primary clinical efficacy data for **Ica 105665** comes from a Phase IIa study in patients with photosensitive epilepsy (NCT00979004). The study evaluated the effect of single doses of **Ica 105665** on the Standard Photosensitivity Range (SPR).

Dose of Ica 105665	Number of Responders / Total Subjects	Response Definition
100 mg	1 / 4	Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR. [1] [7]
200 mg	0 / 4	Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR. [1] [7]
400 mg	2 / 4 (one with complete suppression)	Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR. [1] [7]
500 mg	4 / 6	Reduction in SPR of at least three units at three separate time points, or complete suppression of PPR. [1] [7]

Retigabine was approved for adjunctive treatment of partial-onset seizures. Data from a pivotal Phase III trial (RESTORE 1) is presented below. A direct comparison in a photosensitive epilepsy model is not available.

Treatment Group	Median % Reduction in Seizure Frequency	Responder Rate (≥50% reduction)
Retigabine (1200 mg/day)	44.3%	44.4%
Placebo	17.5%	17.8%

Safety and Tolerability

The most significant finding regarding the independent validation of **Ica 105665**'s safety profile was the observation of hepatotoxicity in a Phase I trial (NCT01691274) in healthy volunteers.

This led to the discontinuation of its development.

Compound	Common Adverse Events	Serious Adverse Events Leading to Discontinuation
Ica 105665	Dizziness, somnolence, ataxia, tremor.[1]	Hepatotoxicity (Observed in a Phase I trial)
Retigabine	Dizziness, somnolence, fatigue, confusion, slurred speech, urinary retention.[8][9]	Retinal and skin discoloration, urinary retention.[10][11]

Experimental Protocols

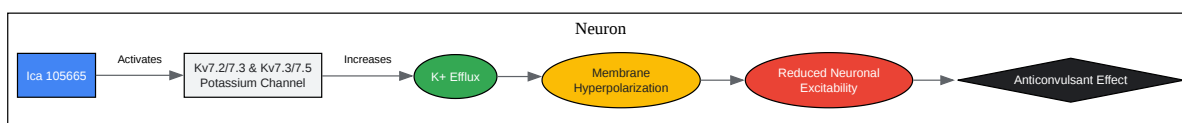
Ica 105665 Phase IIa Photosensitive Epilepsy Study (NCT00979004)

- Study Design: A multi-center, single-blind, placebo-controlled, single-dose, dose-escalation study.
- Participants: Patients with a stable history of photosensitive epilepsy.
- Procedure:
 - Day 1 (Placebo): Patients received a single dose of placebo. The Standard Photosensitivity Range (SPR) was determined by intermittent photic stimulation (IPS) at various frequencies. The SPR is the range of frequencies that elicit a photoparoxysmal response (PPR) on electroencephalogram (EEG).
 - Day 2 (Active Treatment): Patients received a single dose of **Ica 105665** (100, 200, 400, or 500 mg). SPR was assessed at multiple time points post-dose.
- Primary Outcome: The change in SPR from baseline (placebo day) compared to the active treatment day. A response was defined as a reduction in the SPR of at least three units at three separate time points or complete suppression of the PPR.[7]

Ica 105665 Phase I Hepatotoxicity Study (NCT01691274)

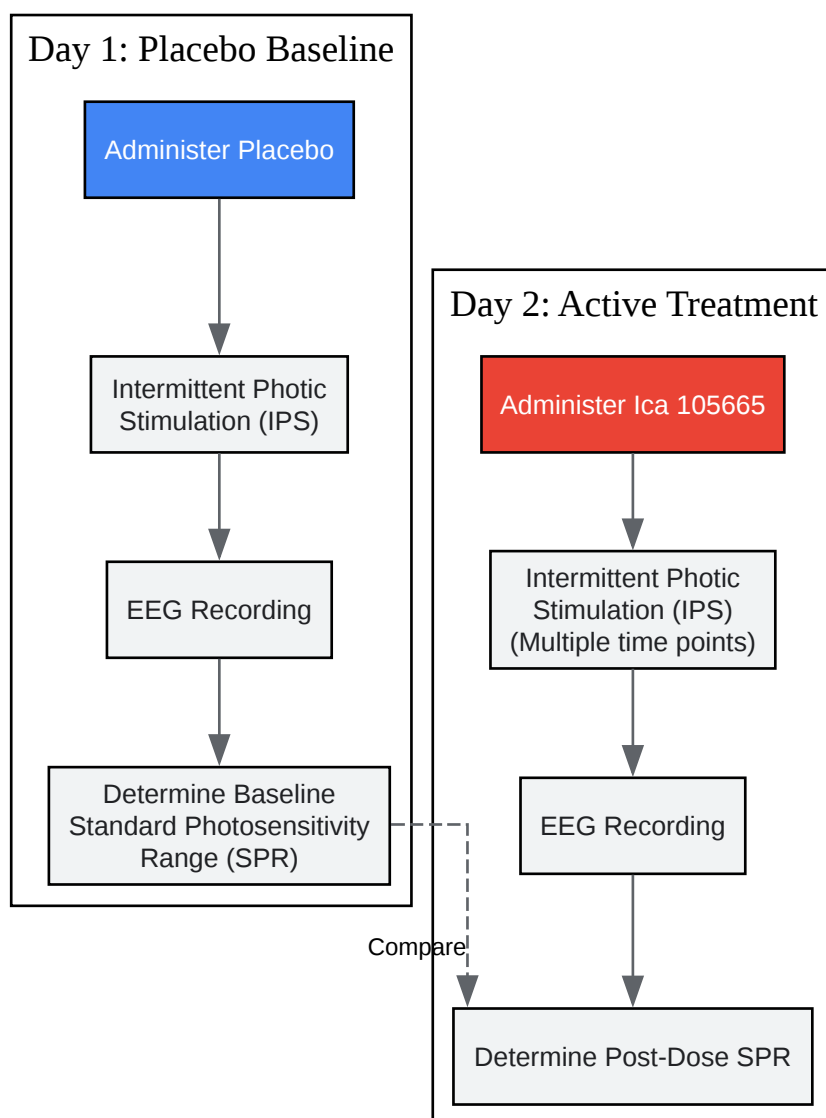
- Study Design: A randomized, parallel-assignment study in healthy volunteers.
- Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple oral doses of PF-04895162 (**Ica 105665**).
- Key Finding: The study was terminated due to observations of liver toxicity.

Mandatory Visualization



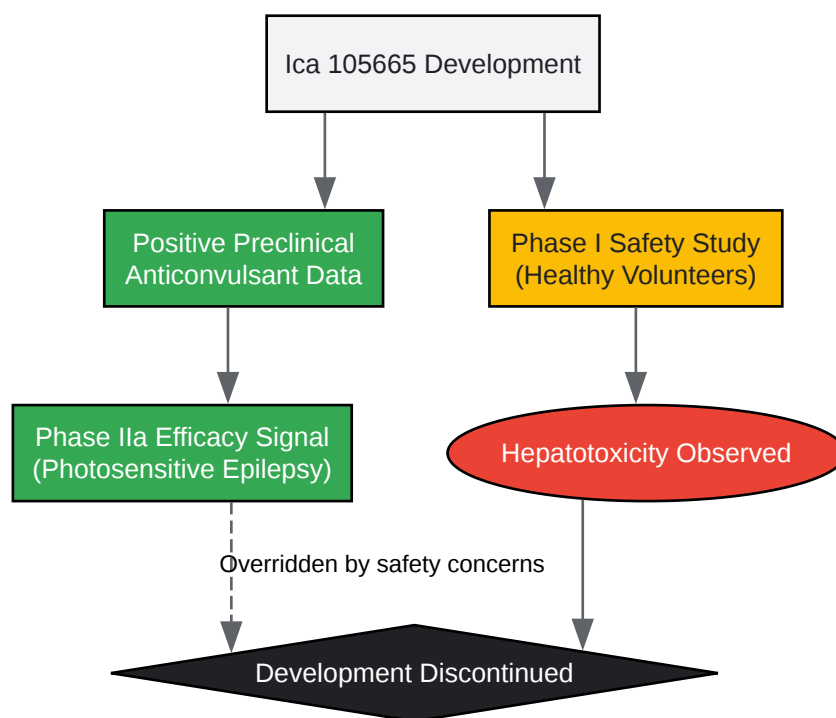
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Caption: Mechanism of action of **Ica 105665**.



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Caption: Workflow of the **Ica 105665** Phase IIa photosensitive epilepsy trial.



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Caption: **Ica 105665** development and discontinuation logic.

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